molecular formula C20H22N4O2S B451083 N'-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}-3-methyl-2-thiophenecarbohydrazide

N'-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}-3-methyl-2-thiophenecarbohydrazide

Cat. No.: B451083
M. Wt: 382.5g/mol
InChI Key: VOOGXAIGGCDCBV-SRZZPIQSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-[(E)-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-3-methylthiophene-2-carbohydrazide is a complex organic compound that features a combination of pyrazole, methoxyphenyl, and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-3-methylthiophene-2-carbohydrazide typically involves multiple steps:

    Formation of the Pyrazole Derivative: The initial step involves the synthesis of 3,5-dimethyl-1H-pyrazole, which can be achieved through the reaction of hydrazine with acetylacetone.

    Methoxyphenyl Intermediate: The next step involves the preparation of the 4-methoxyphenyl derivative, which can be synthesized through the methylation of 4-hydroxybenzaldehyde.

    Coupling Reaction: The final step involves the coupling of the pyrazole and methoxyphenyl intermediates with 3-methylthiophene-2-carbohydrazide under appropriate conditions, such as using a base like potassium carbonate in an organic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and thiophene moieties.

    Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.

Major Products

    Oxidation: Oxidized derivatives of the methoxyphenyl and thiophene groups.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Substituted methoxyphenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

    Materials Science: It can be used in the development of organic semiconductors and conductive polymers.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For instance, in medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The pyrazole ring can act as a bioisostere for various pharmacophores, while the methoxyphenyl and thiophene groups can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1H-pyrazole:

    4-Methoxybenzaldehyde: A precursor in the synthesis of various aromatic compounds.

    3-Methylthiophene-2-carbohydrazide:

Uniqueness

N’-[(E)-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-3-methylthiophene-2-carbohydrazide is unique due to its combination of functional groups, which can impart a range of chemical and biological properties. This makes it a versatile compound for various scientific research applications.

Properties

Molecular Formula

C20H22N4O2S

Molecular Weight

382.5g/mol

IUPAC Name

N-[(E)-[3-[(3,5-dimethylpyrazol-1-yl)methyl]-4-methoxyphenyl]methylideneamino]-3-methylthiophene-2-carboxamide

InChI

InChI=1S/C20H22N4O2S/c1-13-7-8-27-19(13)20(25)22-21-11-16-5-6-18(26-4)17(10-16)12-24-15(3)9-14(2)23-24/h5-11H,12H2,1-4H3,(H,22,25)/b21-11+

InChI Key

VOOGXAIGGCDCBV-SRZZPIQSSA-N

SMILES

CC1=C(SC=C1)C(=O)NN=CC2=CC(=C(C=C2)OC)CN3C(=CC(=N3)C)C

Isomeric SMILES

CC1=C(SC=C1)C(=O)N/N=C/C2=CC(=C(C=C2)OC)CN3C(=CC(=N3)C)C

Canonical SMILES

CC1=C(SC=C1)C(=O)NN=CC2=CC(=C(C=C2)OC)CN3C(=CC(=N3)C)C

Origin of Product

United States

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